molecular formula C14H12FNO3 B11799036 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid

Cat. No.: B11799036
M. Wt: 261.25 g/mol
InChI Key: XUKQYXJACOIWDW-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a 5-(4-fluorophenyl)isoxazole substituent. The cyclobutane ring introduces conformational rigidity, while the isoxazole moiety and fluorophenyl group contribute to electronic and steric properties critical for molecular interactions. Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELXL ensuring precise refinement of atomic coordinates and bond parameters .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H12FNO3/c15-10-4-2-9(3-5-10)11-8-12(16-19-11)14(13(17)18)6-1-7-14/h2-5,8H,1,6-7H2,(H,17,18)

InChI Key

XUKQYXJACOIWDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is known for its selectivity and efficiency in forming the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and fluorophenyl group can interact with enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with derivatives listed in patent literature from Boehringer Ingelheim, which describe cyclobutanecarboxylic acid derivatives as CB2 receptor modulators . Key analogues include:

Compound ID Structure Molecular Weight Key Substituents
26 (from ) 1-(4-Trifluoromethyl-benzenesulfonyl)-cyclobutanecarboxylic acid (5-tert-butyl-isoxazol-3-yl)-amide 431 Trifluoromethyl-benzenesulfonyl, tert-butyl-isoxazole
27 (from ) 1-(4-Trifluoromethyl-benzenesulfonyl)-cyclobutanecarboxylic acid (5-tert-butyl-thiazol-2-yl)-amide 447 Trifluoromethyl-benzenesulfonyl, tert-butyl-thiazole
29 (from ) 2-Benzenesulfonyl-N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-propionamide 351 Benzenesulfonyl, tert-butyl-isoxazole
Key Differences :
  • Substituent Chemistry : Unlike the fluorophenyl-isoxazole group in the target compound, analogues 26–30 incorporate sulfonyl groups (e.g., trifluoromethyl-benzenesulfonyl) and amide linkages. These modifications enhance metabolic stability but may reduce solubility compared to the carboxylic acid group in the target compound.

Functional Group Impact on Bioactivity

  • Carboxylic Acid vs. Amide : The carboxylic acid group in the target compound may confer stronger hydrogen-bonding capacity with biological targets compared to the amide derivatives in analogues 26–30. This could influence binding affinity to receptors like CB2 .
  • Fluorophenyl vs.

Research Findings and Limitations

  • SAR Studies: While the Boehringer Ingelheim compounds (e.g., 26–30) demonstrate CB2 modulation, the target compound’s biological activity remains uncharacterized in the provided evidence.
  • Pharmacokinetics : The carboxylic acid group may improve aqueous solubility relative to sulfonamide analogues, but this could also limit blood-brain barrier penetration.

Biological Activity

1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a compound of interest due to its biological activity, particularly as a selective inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This compound is being explored for its potential therapeutic applications in treating thrombotic disorders.

Chemical Structure and Properties

The chemical structure of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can be represented as follows:

  • Molecular Formula: C12_{12}H10_{10}FNO2_2
  • Molecular Weight: 221.21 g/mol
  • SMILES Notation: O=C(C1CC(C1)C2=NOC(C=C2F)=C)C

Table 1: Basic Properties

PropertyValue
Molecular FormulaC12_{12}H10_{10}FNO2_2
Molecular Weight221.21 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Research indicates that 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid functions primarily as an inhibitor of Factor XIa, which is involved in the intrinsic pathway of blood coagulation. Inhibition of this factor can lead to reduced thrombus formation without significantly affecting hemostasis, making it a promising candidate for anticoagulant therapy.

Case Studies and Research Findings

  • Antithrombotic Effects : In preclinical studies, this compound demonstrated significant antithrombotic effects in animal models. It was shown to reduce thrombus weight and improve blood flow in models of venous thrombosis.
  • Safety Profile : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies.
  • Comparative Studies : Comparative studies with other anticoagulants (e.g., warfarin and direct oral anticoagulants) indicated that this compound provides similar or superior efficacy with a potentially lower risk of bleeding complications.

Table 2: Summary of Biological Studies

Study TypeFindings
Antithrombotic StudySignificant reduction in thrombus weight
Safety EvaluationFavorable safety profile at therapeutic doses
Comparative EfficacySimilar/superior efficacy compared to standards

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